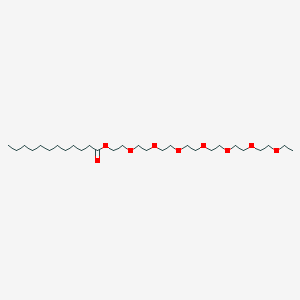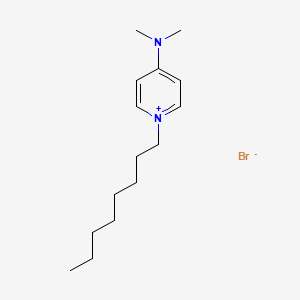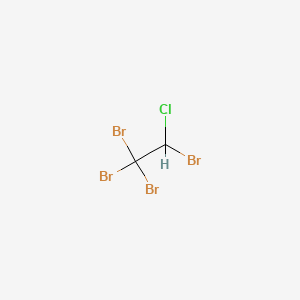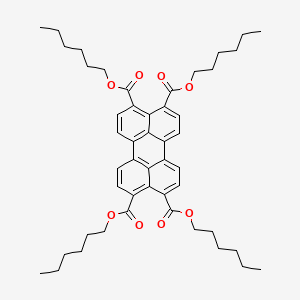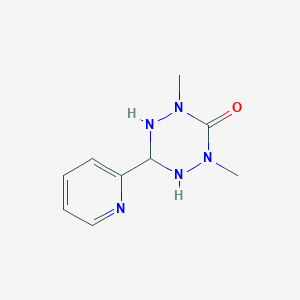
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is a heterocyclic compound that contains a tetrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine and nitriles or other suitable precursors.
Condensation reactions: Involving the reaction of amines with carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For facilitating specific reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrazine derivatives: Compounds with similar tetrazine rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is unique due to its specific combination of tetrazine and pyridine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
255731-92-1 |
|---|---|
分子式 |
C9H13N5O |
分子量 |
207.23 g/mol |
IUPAC名 |
2,4-dimethyl-6-pyridin-2-yl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C9H13N5O/c1-13-9(15)14(2)12-8(11-13)7-5-3-4-6-10-7/h3-6,8,11-12H,1-2H3 |
InChIキー |
CDZFOMGYTLDGJY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N(NC(N1)C2=CC=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


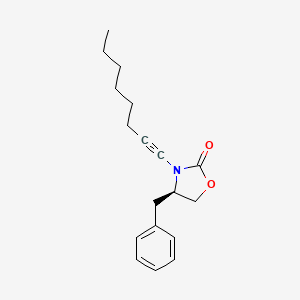
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
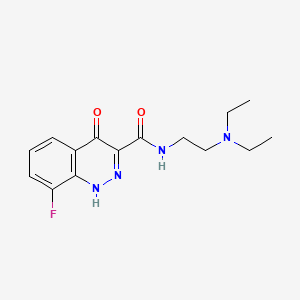
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
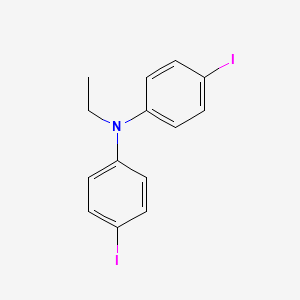
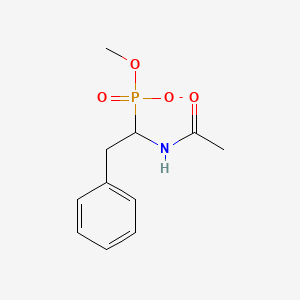
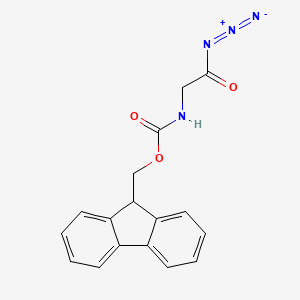
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
